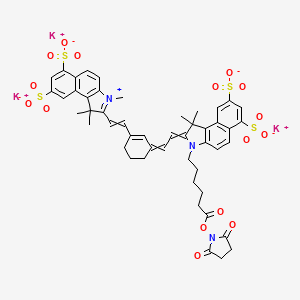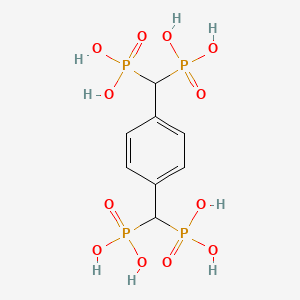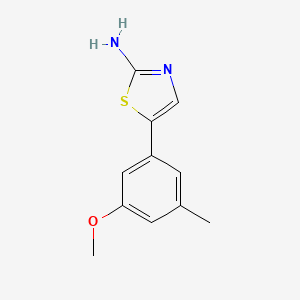![molecular formula C10H14N2O4S B14764277 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B14764277.png)
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Deoxy-methyl-2-thiouridine is a purine nucleoside analog known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . This compound is characterized by its unique structure, which includes a sulfur atom replacing an oxygen atom in the uridine molecule, enhancing its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-methyl-2-thiouridine typically involves the incorporation of sulfur into the nucleoside structure. One common method includes the use of silylated 2-thiouracil or 2-thiothymine as starting materials, which are then reacted with α-1-chloro-2-deoxy-3,5-di-toluoylribose . The reaction conditions often require specific catalysts and solvents to facilitate the incorporation of the sulfur atom.
Industrial Production Methods: Industrial production of 3’-Deoxy-methyl-2-thiouridine may involve large-scale synthesis using automated solid-phase synthesis techniques. These methods allow for the efficient production of nucleoside analogs by incorporating thio-modified nucleosides into oligonucleotides under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 3’-Deoxy-methyl-2-thiouridine undergoes various chemical reactions, including oxidation, reduction, and substitution. The sulfur atom in the compound makes it particularly reactive in these processes.
Common Reagents and Conditions: Common reagents used in the reactions of 3’-Deoxy-methyl-2-thiouridine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like chlorine or bromine .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3’-Deoxy-methyl-2-thiouridine can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
3’-Deoxy-methyl-2-thiouridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Deoxy-methyl-2-thiouridine involves its incorporation into DNA or RNA, where it inhibits DNA synthesis and induces apoptosis in cancer cells . The sulfur atom in the compound enhances its binding affinity to nucleic acids, making it a potent inhibitor of DNA polymerases and other enzymes involved in nucleic acid synthesis .
Comparison with Similar Compounds
2-Thiouridine: Similar to 3’-Deoxy-methyl-2-thiouridine, 2-thiouridine contains a sulfur atom in place of an oxygen atom in the uridine molecule.
2-Thiothymine: This compound is another sulfur-modified nucleoside, known for its enhanced hybridization affinity and base discrimination ability.
Uniqueness: 3’-Deoxy-methyl-2-thiouridine is unique due to its specific structure, which includes a deoxy modification at the 3’ position and a methyl group. This combination enhances its biological activity and stability compared to other sulfur-modified nucleosides .
Properties
Molecular Formula |
C10H14N2O4S |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C10H14N2O4S/c1-5-3-12(10(17)11-8(5)15)9-7(14)2-6(4-13)16-9/h3,6-7,9,13-14H,2,4H2,1H3,(H,11,15,17)/t6-,7+,9+/m0/s1 |
InChI Key |
GBNAXPMJFIRMKP-LKEWCRSYSA-N |
Isomeric SMILES |
CC1=CN(C(=S)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O |
Canonical SMILES |
CC1=CN(C(=S)NC1=O)C2C(CC(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(Dimethylamino)cyclohexyl]-3-(2,3,4,5,6-pentafluorophenyl)thiourea](/img/structure/B14764215.png)
![2-Chloro-7-methyl-4-(pyrimidin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764230.png)


![4-[(3-Fluorophenyl)methoxy]benzoate](/img/structure/B14764243.png)


![Ethyl (R)-4-(8-chloro-11-hydroxy-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate](/img/structure/B14764249.png)




